[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide
Description
Properties
IUPAC Name |
[2-(azepan-1-yl)-2-oxoethyl]-phenylcyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c16-13-18(14-8-4-3-5-9-14)12-15(19)17-10-6-1-2-7-11-17/h3-5,8-9H,1-2,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKDICPGUKMUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide typically involves the reaction of azepane with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyanamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanamide derivatives.
Scientific Research Applications
Overview
[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide is a synthetic compound notable for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This compound features an azepane ring and a cyanamide group, making it a valuable building block for various molecular architectures. Its potential therapeutic properties have garnered attention in the fields of pharmacology and material science.
Chemistry
- Building Block : The compound serves as a precursor for synthesizing more complex molecules, facilitating the development of novel compounds with tailored properties.
- Reactivity Studies : It has been utilized to explore reaction mechanisms involving cyanamide derivatives, contributing to the understanding of organic synthesis pathways.
Biology
- Biochemical Probes : this compound is investigated for its ability to interact with specific enzymes and receptors, making it a potential tool for studying biochemical pathways.
- Neuroprotective Effects : Preliminary studies suggest that this compound may modulate neuroinflammatory pathways, reducing pro-inflammatory cytokine production in neuronal cultures, indicating potential applications in neurodegenerative diseases.
Medicine
-
Therapeutic Properties : Research has indicated that this compound exhibits anti-cancer and anti-inflammatory activities. In vitro studies have shown its capability to inhibit the proliferation of various cancer cell lines by inducing apoptosis through histone deacetylase (HDAC) inhibition.
Activity Mechanism Cell Lines Tested Anti-cancer HDAC inhibition leading to apoptosis Various cancer cell lines Anti-inflammatory Modulation of neuroinflammatory pathways Neuronal cell cultures
Industrial Applications
- Material Development : The compound is explored for its potential use in developing new materials and polymers due to its unique chemical structure.
Case Study 1: Cancer Cell Studies
In vitro experiments demonstrated that this compound effectively inhibited the growth of several cancer cell lines. The mechanism was linked to increased levels of acetylated histones, confirming its role as an HDAC inhibitor.
Case Study 2: Neuroprotective Research
Research focused on the neuroprotective properties of this compound revealed that it could significantly reduce oxidative stress markers in neuronal models. This suggests its potential utility in treating conditions like Alzheimer's disease by enhancing cognitive functions through neuroprotection.
Mechanism of Action
The mechanism of action of [2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on shared functional groups and synthetic methodologies:
Table 1: Key Properties of [2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide and Analogues
Structural and Functional Insights:
Azepane vs.
Cyanamide vs. Carboxamide Groups :
- The phenylcyanamide group in the target compound may enhance metal-binding properties compared to the carboxamide group in Compound 4a, which is more commonly associated with hydrogen-bonding interactions in drug design .
Synthetic Efficiency :
- Compound 4a was synthesized with a 77.6% yield via a multi-step amidation process . If similar methodologies apply to this compound, its synthesis might require optimization of the azepane incorporation step, which could affect overall yield.
Limitations of Comparison:
- Data Availability : Critical parameters such as solubility, stability, and biological activity for this compound are absent in the evidence.
- Structural Complexity : The azepane ring’s larger size and flexibility could lead to divergent physicochemical behaviors compared to smaller heterocycles like pyrazole.
Research Methodologies and Tools
The evidence highlights the use of SHELX software for crystallographic analysis . For example, SHELXL’s refinement capabilities might clarify how the azepane ring influences molecular conformation versus pyrazole-based structures .
Biological Activity
[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
The synthesis of this compound typically involves the reaction of azepane with phenyl isocyanate in an organic solvent like dichloromethane or toluene. The reaction conditions include stirring at room temperature followed by purification through column chromatography to yield a high-purity product.
Chemical Structure
The compound's unique structure combines an azepane ring with a phenyl cyanamide moiety, which contributes to its biological activity. The molecular formula is C13H16N4O, and its molecular weight is approximately 244.30 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate enzyme activity, leading to various physiological effects. The precise mechanisms depend on the biological context but often involve:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes, which may contribute to anti-cancer and anti-inflammatory activities.
- Receptor Binding : It can bind to receptors involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .
Case Studies
- Anti-Cancer Activity : In a study examining the effects of this compound on cancer cell lines, it was found to inhibit cell proliferation significantly. The compound exhibited IC50 values in the nanomolar range against various cancer types, suggesting potent anti-cancer properties .
- Anti-Inflammatory Effects : Another study explored the compound's role in reducing inflammation markers in vitro. It was shown to decrease levels of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
- GlyT1 Inhibition : Research indicated that derivatives of this compound could act as inhibitors of Glycine Transporter 1 (GlyT1), a target for treating neurological disorders. The azepane substitution improved potency compared to other sulfonamides .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Biological Activity | IC50 (nM) | Unique Features |
|---|---|---|---|
| 6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | Anti-cancer | 50 | Contains a benzooxazine ring |
| N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(4-fluorobenzyl)benzenesulfonamide | GlyT1 inhibition | 37 | High CNS penetration potential |
| 5-[2-(azepan-1-yl)-2-oxoethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one | CDK2 inhibition | 20 | Targets cell cycle regulation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide, and how can reaction conditions be standardized to improve yield?
- Methodological Answer : The synthesis of azepane-containing compounds typically involves multi-step reactions, such as coupling azepane derivatives with activated carbonyl intermediates. For example, nucleophilic substitution or amidation reactions under controlled temperatures (0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) can minimize side reactions . Solvent selection (e.g., DMF for polar aprotic conditions or THF for Grignard reactions) and catalysts (e.g., HATU for amide bond formation) are critical. Yield optimization may require iterative adjustments to stoichiometry and purification via column chromatography (silica gel, gradient elution) or recrystallization .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming structural motifs like the azepane ring (δ 1.4–2.2 ppm for methylene protons) and cyanamide group (δ 150–160 ppm in ¹³C). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays). X-ray crystallography, though time-intensive, resolves stereochemistry if crystalline forms are obtainable .
Q. How does the azepane ring influence the compound’s solubility and stability under physiological conditions?
- Methodological Answer : The azepane ring enhances lipophilicity, which can be quantified via logP measurements (e.g., shake-flask method or computational tools like MarvinSketch). Stability studies in PBS (pH 7.4, 37°C) over 24–72 hours, monitored by HPLC, reveal susceptibility to hydrolysis at the cyanamide moiety. Co-solvents (e.g., DMSO ≤1%) or cyclodextrin encapsulation may improve aqueous compatibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer : SAR requires systematic derivatization:
- Core modifications : Replace azepane with piperidine or morpholine to assess ring size/heteroatom effects.
- Functional group variations : Substitute cyanamide with thiourea or sulfonamide to probe electronic effects.
Biological screening against target enzymes (e.g., kinases) or cell lines (e.g., cancer HT-29 or microbial strains) should follow standardized protocols (IC₅₀/EC₅₀ determination). Computational docking (AutoDock Vina) predicts binding modes to prioritize analogs .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (PK). Address this by:
- Metabolic stability assays : Liver microsome incubation (human/rat) to identify rapid degradation.
- PK profiling : Plasma concentration-time curves post-IV/oral administration in rodents.
- Prodrug design : Mask polar groups (e.g., esterify cyanamide) to enhance bioavailability .
Q. Which computational and experimental methods elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics Simulations (GROMACS) : Models conformational changes during binding.
Cross-validate with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
